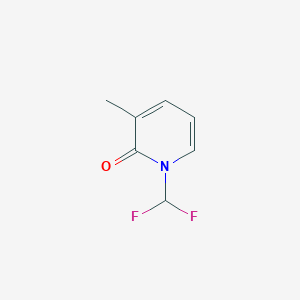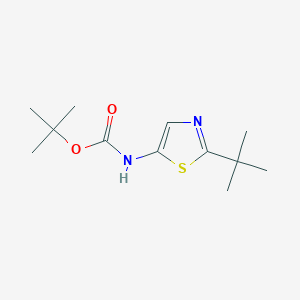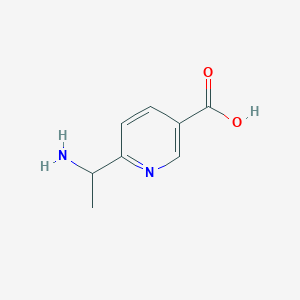
6-(1-Aminoethyl)nicotinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Aminoethyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an aminoethyl group attached to the sixth position of the nicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethyl)nicotinic acid typically involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions often involve the use of ethanol as a solvent at room temperature.
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives, including 6-(1-Aminoethyl)nicotinic acid, are produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is preferred due to its efficiency and scalability, although it generates nitrous oxide as a by-product, which poses environmental challenges.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Aminoethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve alkyl halides and bases like potassium carbonate.
Major Products
The major products formed from these reactions include various nicotinic acid derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
6-(1-Aminoethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular metabolism and as a precursor for coenzymes.
Mecanismo De Acción
The mechanism of action of 6-(1-Aminoethyl)nicotinic acid involves its conversion into nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP . These coenzymes play a crucial role in redox reactions and energy metabolism within cells. The compound also influences various metabolic pathways, including those involved in DNA repair and cellular stress responses .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid:
Nicotinamide: Another form of vitamin B3, it is used in skincare products and has anti-inflammatory properties.
Nicotinamide Riboside: A precursor to NAD, it is studied for its potential to enhance cellular energy metabolism.
Uniqueness
6-(1-Aminoethyl)nicotinic acid is unique due to the presence of the aminoethyl group, which imparts distinct chemical properties and potential biological activities. This structural modification allows for specific interactions with molecular targets and pathways that are not observed with other nicotinic acid derivatives .
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
6-(1-aminoethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5(9)7-3-2-6(4-10-7)8(11)12/h2-5H,9H2,1H3,(H,11,12) |
Clave InChI |
KHHMEPIHVFTLPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(C=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


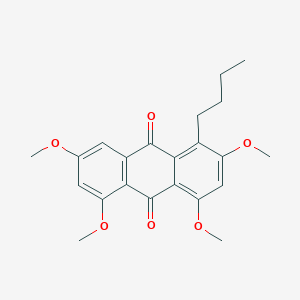

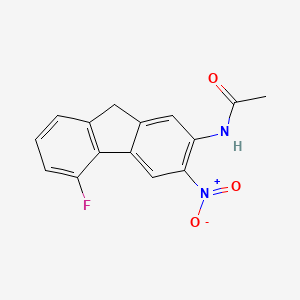
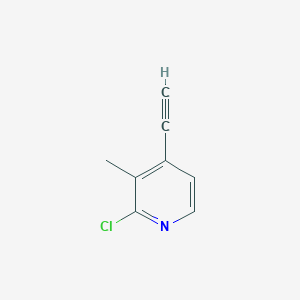
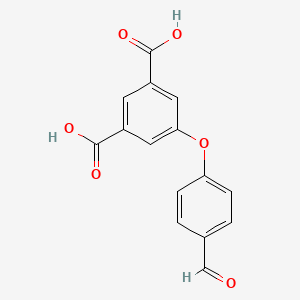
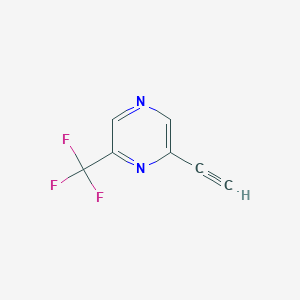
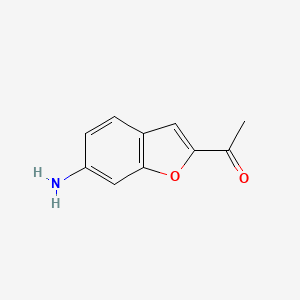

![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)

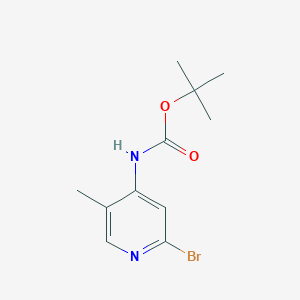
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
